tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is a complex organic compound with the molecular formula C13H22N2O6. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of pyrrole with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield the hexahydro derivative. The final step involves the reaction with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Uniqueness
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical .
Properties
Molecular Formula |
C13H22N2O6 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
OJCDSFQJZRKLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.